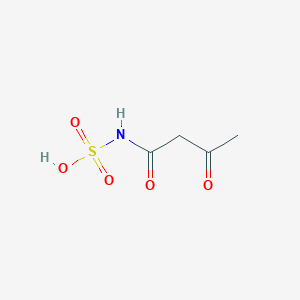

Sulfamic acid, (1,3-dioxobutyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfamic acid , also known as amidosulfonic acid , amidosulfuric acid , aminosulfonic acid , and sulphamic acid , is a colorless, water-soluble compound with the chemical formula H₃NSO₃ . It finds various applications in industry and research. When heated, sulfamic acid melts at 205°C and decomposes at higher temperatures into water, sulfur trioxide, sulfur dioxide, and nitrogen .

Synthesis Analysis

The synthesis of sulfamic acid involves various methods, including direct sulfation of ammonia, reaction of urea with sulfuric acid, and hydrolysis of sulfamide compounds. The most common industrial method is the reaction between ammonia and sulfur trioxide . This process yields sulfamic acid along with ammonium sulfate as a byproduct .

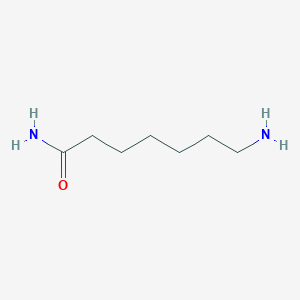

Molecular Structure Analysis

The molecular formula of sulfamic acid is H₃NSO₃ , indicating one nitrogen atom, three hydrogen atoms, one sulfur atom, and three oxygen atoms. The structure consists of an NH₂SO₂ group, where the nitrogen atom is bonded to two oxygen atoms and a hydrogen atom. The acidic nature of sulfamic acid arises from the presence of the sulfonic acid functional group .

Chemical Reactions Analysis

- Decomposition : At elevated temperatures, it decomposes into sulfur dioxide, water, and nitrogen gas .

Physical And Chemical Properties Analysis

Mechanism of Action

Future Directions

properties

CAS RN |

99911-45-2 |

|---|---|

Molecular Formula |

C4H7NO5S |

Molecular Weight |

181.17 g/mol |

IUPAC Name |

3-oxobutanoylsulfamic acid |

InChI |

InChI=1S/C4H7NO5S/c1-3(6)2-4(7)5-11(8,9)10/h2H2,1H3,(H,5,7)(H,8,9,10) |

InChI Key |

QXBGLCSYJYZBFK-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)NS(=O)(=O)O |

Canonical SMILES |

CC(=O)CC(=O)NS(=O)(=O)O |

Other CAS RN |

99911-45-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)

![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)